molecular formula C11H10N2O3 B1624219 3-(4-oxocinnolin-1(4H)-yl)propanoic acid CAS No. 4320-73-4

3-(4-oxocinnolin-1(4H)-yl)propanoic acid

Cat. No.: B1624219
CAS No.: 4320-73-4
M. Wt: 218.21 g/mol
InChI Key: YRSHZNLCUKGOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxocinnolin-1(4H)-yl)propanoic acid: is an organic compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of a propanoic acid group attached to the cinnoline ring system, which includes a ketone functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid typically involves the following steps:

    Formation of the Cinnoline Ring: The initial step involves the formation of the cinnoline ring system. This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and ortho-substituted aromatic compounds.

    Introduction of the Ketone Group: The ketone group at the 4-position can be introduced via oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Attachment of the Propanoic Acid Group: The final step involves the introduction of the propanoic acid group. This can be achieved through a Friedel-Crafts acylation reaction using propanoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the cinnoline ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts acylation, palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, alkylated or arylated cinnolines.

Scientific Research Applications

3-(4-oxocinnolin-1(4H)-yl)propanoic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and propanoic acid groups allows for interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline: The parent compound of the cinnoline family, lacking the ketone and propanoic acid groups.

    4-oxocinnoline: Similar structure but without the propanoic acid group.

    3-(4-hydroxycinnolin-1(4H)-yl)propanoic acid: Similar structure with a hydroxyl group instead of a ketone group.

Uniqueness

3-(4-oxocinnolin-1(4H)-yl)propanoic acid is unique due to the combination of the cinnoline ring system with a ketone and propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-oxocinnolin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-7-12-13(6-5-11(15)16)9-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSHZNLCUKGOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=NN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427932
Record name 3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4320-73-4
Record name 3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-oxocinnolin-1(4H)-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.